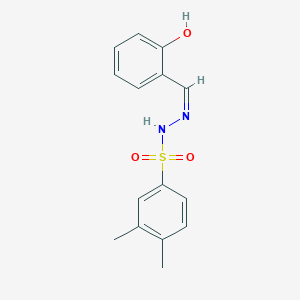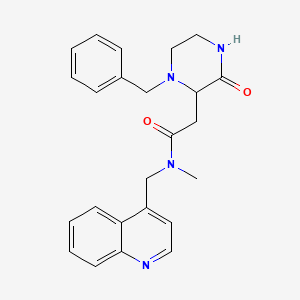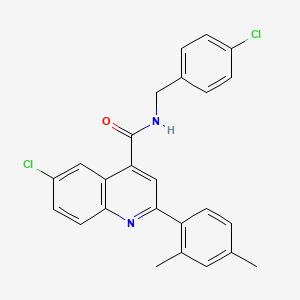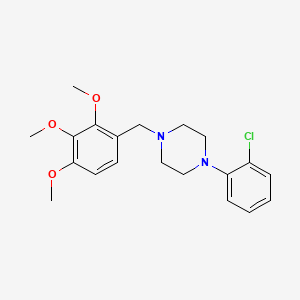![molecular formula C16H30N4O B6102708 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)
2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been shown to have a wide range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it has been suggested that it may act as a partial agonist at the dopamine D2 receptor, which is the target of many antipsychotic drugs. It has also been shown to modulate the activity of the GABA-A receptor, which is the target of many anxiolytic drugs. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. It has also been shown to increase GABAergic transmission in the amygdala, which may contribute to its anxiolytic effects. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. Additionally, this compound has been shown to have a long half-life, which may make it useful for chronic treatment studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer.
Direcciones Futuras
There are several potential future directions for research on 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. One area of interest is its potential use in the treatment of schizophrenia. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of anxiety disorders. Additional studies are needed to determine its effectiveness in different types of anxiety disorders. Finally, there is potential for this compound to be developed as a treatment for inflammatory diseases. More research is needed to determine its effectiveness in animal models of inflammatory diseases and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 1-(3-methylbutyl)piperazine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reduced with sodium borohydride to yield this compound. This synthesis method has been reported to have a high yield and is relatively straightforward.
Aplicaciones Científicas De Investigación
2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic effects in animal models, suggesting that it may be useful in the treatment of schizophrenia. In addition, it has been shown to have anxiolytic effects, indicating that it may be useful in the treatment of anxiety disorders. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[1-(3-methylbutyl)-4-[(1-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O/c1-14(2)4-6-20-8-7-19(13-16(20)5-9-21)12-15-10-17-18(3)11-15/h10-11,14,16,21H,4-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWZNOZXRDDSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)
![4-[2-(3-isopropylphenoxy)ethyl]morpholine oxalate](/img/structure/B6102643.png)


![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)

![methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)

![N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6102690.png)
![3-[(cycloheptylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6102697.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinol](/img/structure/B6102714.png)